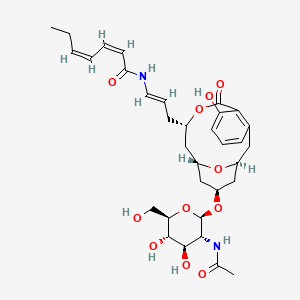

Apicularen B

描述

Apicularen B has been reported in Chondromyces robustus with data available.

isolated from Chondromyces; structure in first source

Structure

3D Structure

属性

分子式 |

C33H44N2O11 |

|---|---|

分子量 |

644.7 g/mol |

IUPAC 名称 |

(2Z,4Z)-N-[(E)-3-[(1S,11S,13R,15R)-15-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-9-oxo-10,17-dioxatricyclo[11.3.1.03,8]heptadeca-3(8),4,6-trien-11-yl]prop-1-enyl]hepta-2,4-dienamide |

InChI |

InChI=1S/C33H44N2O11/c1-3-4-5-6-12-27(39)34-13-8-10-21-15-23-17-24(45-33-29(35-19(2)37)31(41)30(40)26(18-36)46-33)16-22(43-23)14-20-9-7-11-25(38)28(20)32(42)44-21/h4-9,11-13,21-24,26,29-31,33,36,38,40-41H,3,10,14-18H2,1-2H3,(H,34,39)(H,35,37)/b5-4-,12-6-,13-8+/t21-,22-,23-,24+,26+,29+,30+,31+,33+/m0/s1 |

InChI 键 |

JVMDGHNCVYGPGG-ZBGHJEECSA-N |

手性 SMILES |

CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C[C@H]2C[C@@H](C[C@@H](O2)CC3=C(C(=CC=C3)O)C(=O)O1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C |

规范 SMILES |

CCC=CC=CC(=O)NC=CCC1CC2CC(CC(O2)CC3=C(C(=CC=C3)O)C(=O)O1)OC4C(C(C(C(O4)CO)O)O)NC(=O)C |

同义词 |

apicularen B |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Isolation of Apicularen B from Chondromyces

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the isolation of Apicularen B, a cytotoxic macrolide, from the myxobacterium Chondromyces. The methodologies outlined below are synthesized from established protocols for the cultivation of Chondromyces and the purification of polar, glycosylated secondary metabolites.

Overview

Apicularen A and B are cytotoxic macrolides first identified from several species of the myxobacterial genus Chondromyces, including C. robustus, C. apiculatus, C. pediculatus, and C. lanuginosus. This compound is the N-acetylglucosamine glycoside of Apicularen A, rendering it more polar. This guide focuses on the isolation of this compound from Chondromyces robustus strain Cm a13, the original producing strain. The overall workflow involves fermentation with in-situ adsorption, followed by solvent extraction and a multi-step chromatographic purification cascade.

Fermentation

The production of this compound is achieved through submerged fermentation of Chondromyces robustus Cm a13. To facilitate the capture of the secreted secondary metabolites and simplify downstream processing, an adsorbent resin is added directly to the culture medium.

Experimental Protocol: Fermentation and In-Situ Adsorption

-

Pre-culture Preparation: Inoculate a loopful of Chondromyces robustus Cm a13 from a VY/2 agar slant into a 250 mL Erlenmeyer flask containing 50 mL of VY/2 liquid medium. Incubate at 30°C for 72 hours with shaking at 180 rpm.

-

Production Culture: Inoculate a 10 L fermenter containing 8 L of VY/2 liquid medium with the 50 mL pre-culture.

-

Adsorbent Resin Addition: After 24 hours of incubation, add 160 g of pre-sterilized Amberlite XAD-16 resin to the fermenter (2% w/v).

-

Fermentation Parameters: Continue the fermentation at 30°C for 14 days with controlled aeration and agitation. Maintain a neutral pH.

Table 1: Fermentation Parameters

| Parameter | Value |

| Microorganism | Chondromyces robustus Cm a13 |

| Medium | VY/2 Liquid Medium |

| Pre-culture Volume | 50 mL |

| Production Volume | 8 L |

| Incubation Temperature | 30°C |

| Agitation | 180 rpm |

| Adsorbent Resin | Amberlite XAD-16 |

| Resin Concentration | 2% (w/v) |

| Fermentation Duration | 14 days |

Extraction

Following fermentation, the adsorbent resin and the mycelial biomass, which contain the captured this compound, are harvested and subjected to solvent extraction to recover the crude product.

Experimental Protocol: Extraction

-

Harvesting: At the end of the fermentation, pass the entire culture broth through a sieve to collect the Amberlite XAD-16 resin and the mycelial biomass.

-

Washing: Wash the collected resin and biomass with deionized water to remove residual medium components.

-

Extraction: Suspend the washed resin and biomass in methanol (2 L). Macerate for 4 hours with continuous stirring.

-

Filtration and Concentration: Filter the mixture to separate the methanol extract from the solid material. Concentrate the methanol extract in vacuo using a rotary evaporator to obtain a crude extract.

-

Re-extraction: Repeat the extraction process on the resin and biomass with a second portion of methanol (2 L) to ensure complete recovery of the product. Combine the concentrated extracts.

Purification

The purification of this compound from the crude extract is a multi-step process that leverages its polarity and physicochemical properties. The primary technique employed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol: Multi-Step Chromatographic Purification

-

Initial Fractionation (Solid-Phase Extraction):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto a C18 solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol) to achieve initial fractionation based on polarity. This compound is expected to elute in the more polar fractions (e.g., 60-80% methanol).

-

Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the this compound-containing fractions.

-

-

Semi-Preparative RP-HPLC:

-

Pool the fractions containing this compound and concentrate them.

-

Inject the concentrated fraction onto a semi-preparative C18 HPLC column.

-

Elute with a linear gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid, TFA). A typical gradient would be from 30% to 70% acetonitrile over 40 minutes.

-

Monitor the elution profile at 210 nm and 254 nm. Collect fractions corresponding to the major peaks.

-

-

Final Purification by Analytical RP-HPLC:

-

Analyze the fractions from the semi-preparative step by analytical HPLC to assess purity.

-

Pool the fractions containing pure or nearly pure this compound.

-

If necessary, perform a final purification step on an analytical C18 HPLC column using an isocratic or shallow gradient elution with an optimized mobile phase composition to achieve high purity.

-

Table 2: Chromatographic Purification Parameters

| Stage | Column | Mobile Phase | Gradient/Isocratic | Flow Rate | Detection |

| Initial Fractionation | C18 SPE Cartridge | Methanol/Water | Stepwise Gradient | Gravity/Low Pressure | Offline (TLC/HPLC) |

| Semi-Preparative HPLC | C18 (e.g., 10 x 250 mm, 5 µm) | Acetonitrile/Water + 0.1% TFA | Linear Gradient | 4 mL/min | UV (210/254 nm) |

| Final Purification HPLC | C18 (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile/Water + 0.1% TFA | Isocratic or Shallow Gradient | 1 mL/min | UV (210/254 nm) |

Table 3: Expected Yields of this compound (Hypothetical)

Note: Actual yields will vary depending on fermentation efficiency and purification recovery.

| Purification Step | Starting Material | Product Mass | Yield |

| Fermentation | 8 L Culture | - | - |

| Crude Extract | Resin + Biomass | ~5 g | - |

| SPE Fractionation | ~5 g Crude Extract | ~500 mg | 10% |

| Semi-Preparative HPLC | ~500 mg SPE Fraction | ~50 mg | 10% |

| Final Purification | ~50 mg Semi-pure | ~20 mg | 40% |

| Overall Yield | 8 L Culture | ~20 mg | ~0.04% |

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from Chondromyces.

Caption: Workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

While the direct signaling pathways for this compound biosynthesis are not fully elucidated in the provided context, a logical relationship diagram for the purification process can be visualized. This diagram illustrates the decision-making process based on the polarity of the target compound.

Caption: Logical flow for this compound purification.

The Structural Elucidation of Apicularen B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicularen B is a naturally occurring macrolide that belongs to the benzolactone enamide class of compounds. First isolated from the myxobacterium Chondromyces robustus, it is a glycosylated derivative of its more widely studied counterpart, Apicularen A. This document provides a detailed guide to the structure elucidation of this compound, consolidating available information on its chemical composition, the methodologies used to determine its structure, and the key data that underpin its currently accepted chemical architecture.

Core Structure and Relationship to Apicularen A

The foundational step in elucidating the structure of this compound was the determination of its relationship to the co-isolated and more abundant Apicularen A. Through comparative analysis, it was established that this compound is the 11-O-glycoside of Apicularen A. The sugar moiety was identified as N-acetyl-β-D-glucosamine. This discovery was crucial as the detailed structural framework of Apicularen A had been extensively characterized, providing a robust starting point for the final determination of this compound's complete structure.

Spectroscopic Data Analysis

While the full, detailed spectroscopic data from the primary literature remains elusive, the structural determination of this compound would have relied on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Below is a summary of the expected data based on the known structure.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would have been employed to determine the precise molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₃H₄₄N₂O₁₁ |

| Molecular Weight | 644.7 g/mol |

| Predicted HRMS Data | |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺, [M+Na]⁺ |

| Calculated m/z ([M+H]⁺) | 645.2967 |

| Calculated m/z ([M+Na]⁺) | 667.2786 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments would have been essential to confirm the structure of this compound, including ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY, HSQC, and HMBC. These experiments would allow for the assignment of all proton and carbon signals and confirm the connectivity between the Apicularen A core and the N-acetyl-β-D-glucosamine moiety.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Moieties of this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Apicularen A Core | Shifts are analogous to Apicularen A, with variations near the glycosidic linkage. | ||

| Aromatic Protons | 6.5 - 7.5 | m | |

| Olefinic Protons | 5.0 - 7.0 | m | |

| H-11 | ~4.0 - 4.5 | m | Shifted downfield due to glycosidic bond. |

| N-acetyl-β-D-glucosamine | |||

| Anomeric Proton (H-1') | ~4.5 - 5.0 | d | Characteristic of a β-glycosidic linkage. |

| Acetyl Methyl Protons | ~2.0 | s | |

| Sugar Ring Protons | 3.0 - 4.0 | m |

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Moieties of this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Apicularen A Core | Shifts are analogous to Apicularen A, with variations near the glycosidic linkage. | |

| Carbonyl Carbons | 160 - 175 | |

| Aromatic/Olefinic Carbons | 100 - 150 | |

| C-11 | ~75 - 85 | Shifted downfield due to glycosidic bond. |

| N-acetyl-β-D-glucosamine | ||

| Anomeric Carbon (C-1') | ~100 - 105 | Characteristic of a β-glycosidic linkage. |

| Acetyl Carbonyl | ~170 | |

| Acetyl Methyl | ~23 | |

| Sugar Ring Carbons | 50 - 80 |

Experimental Protocols

The structure elucidation of this compound would have followed a standard workflow for natural product chemistry.

Isolation and Purification

-

Fermentation: Culturing of Chondromyces robustus in a suitable nutrient medium to produce Apicularen A and B.

-

Extraction: Extraction of the culture broth and/or mycelium with an organic solvent (e.g., ethyl acetate).

-

Chromatographic Separation: A series of chromatographic techniques, including column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC), would be used to separate this compound from other metabolites, including the less polar Apicularen A.

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra would be acquired using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap).

-

NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process is depicted in the following diagram.

Conclusion

The structure of this compound was determined primarily through its relationship to the known compound Apicularen A and would have been confirmed by a standard suite of spectroscopic techniques. The identification of this compound as the 11-O-(N-acetyl-β-D-glucosaminyl) derivative of Apicularen A was a key finding. While the detailed, raw spectroscopic data is not widely available in the public domain, the logical process of its structure elucidation follows a well-established path in natural product chemistry, relying on the powerful combination of mass spectrometry and multidimensional NMR.

Apicularen B: A Technical Guide to its Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicularen B is a naturally occurring polyketide macrolide produced by myxobacteria of the genus Chondromyces. It is a glycosylated derivative of the more potent cytotoxic agent, Apicularen A. Both compounds belong to a class of benzolactone enamides that exhibit significant biological activity, primarily through the inhibition of vacuolar (H+)-ATPase (V-ATPase). This inhibition disrupts cellular pH homeostasis, leading to downstream effects on various signaling pathways crucial for cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the chemical properties, characterization, and known biological activities of this compound.

Chemical Properties and Data

This compound is structurally characterized by a 10-membered macrolactone ring, a salicylic acid residue, and a distinctive acylenamine side chain. It is distinguished from Apicularen A by the presence of an N-acetylglucosamine moiety attached at the C11-hydroxyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₄N₂O₁₁ | PubChem CID: 10627958 |

| Molecular Weight | 644.7 g/mol | PubChem CID: 10627958 |

| IUPAC Name | (2Z,4Z)-N-[(E)-3-[(1S,11S,13R,15R)-15-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-9-oxo-10,17-dioxatricyclo[11.3.1.0³,⁸]heptadeca-3(8),4,6-trien-11-yl]prop-1-enyl]hepta-2,4-dienamide | PubChem CID: 10627958 |

| CAS Number | 220757-06-2 | PubChem CID: 10627958 |

Table 2: Spectroscopic Data for this compound

Detailed spectroscopic data for the structural elucidation of this compound was reported by Jansen et al. in 2000. While the full dataset is extensive, a summary of the key characterization data is presented below.

| Spectroscopic Technique | Key Findings and Data |

| ¹H NMR | Characteristic signals for the macrolactone core, the acylenamine side chain, and the N-acetylglucosamine sugar moiety. Specific chemical shifts and coupling constants confirm the stereochemistry of the molecule. |

| ¹³C NMR | Resonances corresponding to all 33 carbon atoms, including the carbonyls of the lactone and amide, olefinic carbons of the side chain and aromatic ring, and the carbons of the sugar unit. |

| High-Resolution Mass Spectrometry (HR-MS) | The exact mass measurement confirms the elemental composition of C₃₃H₄₄N₂O₁₁. Fragmentation patterns provide structural information about the different moieties of the molecule. |

Note: The detailed peak lists and assignments are found in the primary literature by Jansen et al. (2000).

Biological Activity

This compound is a known inhibitor of V-ATPase, although it exhibits significantly lower cytotoxic activity compared to Apicularen A.

Table 3: Cytotoxicity of this compound

| Cell Line(s) | IC₅₀ Values | Reference |

| Various human and animal cell lines | 0.2 - 1.2 µg/mL | Kunze et al., 1998[1] |

The reduced cytotoxicity is attributed to the presence of the bulky N-acetylglucosamine group, which likely hinders the binding of the molecule to its target, the V-ATPase.

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound is the vacuolar (H+)-ATPase (V-ATPase), a proton pump essential for acidifying intracellular compartments like lysosomes and endosomes. Inhibition of V-ATPase by this compound disrupts cellular pH gradients, leading to a cascade of downstream effects that impair cancer cell function.

Caption: Signaling pathway affected by this compound via V-ATPase inhibition.

Experimental Protocols

The following are generalized protocols for the key experiments involved in the characterization of this compound, based on methodologies reported for Apicularen A and its analogs.

Isolation and Purification

-

Fermentation: Chondromyces species are cultured in a suitable nutrient medium to produce this compound.

-

Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude secondary metabolites.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including silica gel chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), to purify this compound.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a purified sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process and analyze the spectra to assign proton and carbon signals and determine the connectivity and stereochemistry of the molecule.

-

-

High-Resolution Mass Spectrometry (HR-MS):

-

Introduce a solution of the purified compound into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺).

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that aid in structural confirmation.

-

Biological Activity Assays

-

Cell Culture: Maintain human cancer cell lines (e.g., HeLa, MCF-7, HCT116) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

Cytotoxicity Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of this compound required to inhibit cell growth by 50%.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation, characterization, and biological evaluation of this compound.

Caption: Workflow for this compound characterization.

Conclusion

This compound, a glycosylated analog of Apicularen A, serves as an interesting subject for structure-activity relationship studies of V-ATPase inhibitors. While its cytotoxicity is attenuated by the N-acetylglucosamine moiety, its study provides valuable insights into the chemical requirements for potent V-ATPase inhibition. The detailed characterization and biological evaluation of this compound contribute to the broader understanding of this class of natural products and their potential for the development of novel anticancer therapeutics. Further investigation into the synthesis of this compound analogs could lead to the discovery of compounds with improved pharmacological profiles.

References

Mechanism of action of Apicularen B

An In-depth Technical Guide on the Core Mechanism of Action of Apicularen B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cytotoxic macrolide that exerts its biological effects through the specific inhibition of Vacuolar-type H+-ATPase (V-ATPase).[1] This enzyme is crucial for pH homeostasis across various cellular compartments. By disrupting proton translocation, this compound triggers a cascade of events culminating in programmed cell death, or apoptosis. This technical guide provides a detailed examination of the molecular mechanism of this compound, including its primary target, binding site, and the downstream signaling pathways leading to apoptosis. Quantitative data on its inhibitory activity are presented, and detailed protocols for key experimental assays are provided to facilitate further research. While the closely related analogue, Apicularen A, has been more extensively studied for its apoptotic effects due to its higher potency, the fundamental mechanism of V-ATPase inhibition is shared by this compound.

Core Mechanism: V-ATPase Inhibition

The primary molecular target of this compound is the Vacuolar-type H+-ATPase (V-ATPase), a multi-subunit enzyme responsible for pumping protons across membranes by coupling it to ATP hydrolysis.[2][3] V-ATPases are essential for the acidification of various intracellular organelles, such as lysosomes and endosomes, and are involved in processes like receptor-mediated endocytosis and protein degradation.[3]

This compound is a highly specific and potent inhibitor of V-ATPase.[4][5] Unlike some other V-ATPase inhibitors, it does not significantly affect the activity of mitochondrial F-ATPase or Na+/K+-ATPase.[4][5]

Molecular Binding Site

This compound binds to the membrane-spanning VO complex of the V-ATPase.[2] Photoaffinity labeling studies have localized the binding site to the interface of the 'a' and 'c' subunits of the VO complex.[2] This binding site is distinct from that of other well-known V-ATPase inhibitors like the plecomacrolides (e.g., bafilomycin, concanamycin), which also bind to subunit c but at a different location.[4][5] This is evidenced by the fact that apicularens do not compete with radiolabeled concanamycin derivatives for binding to the V-ATPase.[4][5]

Induction of Apoptosis

The inhibition of V-ATPase by the apicularen family leads to the induction of apoptosis.[6] Studies on Apicularen A, a more potent analogue, have shown that this process is characterized by typical apoptotic hallmarks, including:

-

Chromatin condensation and fragmentation.[7]

-

Exposure of phosphatidylserine on the outer plasma membrane.[7]

-

Cleavage of Poly(ADP-ribose) polymerase (PARP), a key substrate for executioner caspases.[7][8]

This apoptotic cascade is dependent on the activation of caspases.[7][8] However, the signaling pathways leading to caspase activation by Apicularen A in HL-60 promyelocytic leukemia cells do not appear to involve the p44/42 MAPK, p38 MAPK, or Akt signaling pathways.[7][8] The primary trigger for apoptosis is believed to be the disruption of cellular pH homeostasis caused by V-ATPase inhibition.

Quantitative Data

This compound is a less potent inhibitor of V-ATPase compared to its analogue Apicularen A. The N-acetylglucosamine glycoside in this compound is thought to be responsible for this reduced activity.[6][7]

| Compound | Target | Assay | IC50 Value | Reference(s) |

| This compound | V-ATPase | Purified Manduca sexta V-ATPase | ~60 nM | [4][5] |

| This compound | V-ATPase | ATP-dependent proton transport | 13 nM | [6] |

| Apicularen A | V-ATPase | Purified Manduca sexta V-ATPase | ~20 nM | [4][5] |

| Apicularen A | V-ATPase | ATP-dependent proton transport | 0.58 nM | [6] |

| Bafilomycin A1 | V-ATPase | ATP-dependent proton transport | 0.95 nM | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

V-ATPase Inhibition Assay (In Vitro)

This protocol is adapted from studies on purified V-ATPase.[4]

Objective: To quantify the inhibitory effect of this compound on V-ATPase activity by measuring the reduction in ATP hydrolysis.

Materials:

-

Purified V-ATPase holoenzyme

-

Assay Buffer: 50 mM Tris, 50 mM KCl, 2.5 mM MgCl2, pH 8.0

-

This compound stock solution (in DMSO)

-

ATP solution (5 mM)

-

20% Trichloroacetic acid (TCA)

-

Phosphate determination reagent (e.g., Malachite Green-based)

Procedure:

-

Prepare reaction mixtures in a final volume of 1 ml in microcentrifuge tubes.

-

Add 9-12 µg of purified V-ATPase protein to each tube containing the assay buffer.

-

Add varying concentrations of this compound (or DMSO for control) to the tubes.

-

Pre-incubate the mixtures for 5 minutes at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding 5 mM ATP.

-

Incubate for an additional 15 minutes.

-

Stop the reaction by adding 0.4 ml of 20% TCA.

-

Centrifuge to pellet precipitated protein.

-

Measure the amount of inorganic phosphate (Pi) released in the supernatant using a colorimetric phosphate assay.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Apoptosis Detection by Annexin V Staining

This protocol is a generalized procedure for detecting apoptosis via flow cytometry.[2][3][9]

Objective: To identify and quantify apoptotic cells following treatment with this compound.

Materials:

-

Cells cultured in appropriate media

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Fluorochrome-conjugated Annexin V (e.g., FITC, APC)

-

Propidium Iodide (PI) or DAPI solution (for dead cell discrimination)

-

Flow cytometer

Procedure:

-

Seed cells (e.g., 1 x 106 cells) and treat with desired concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated or vehicle-treated control.

-

Harvest both adherent and floating cells. Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant.

-

Wash the cells twice with cold PBS, centrifuging between washes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 106 cells/mL.

-

Take 100 µL of the cell suspension and add 5 µL of fluorochrome-conjugated Annexin V.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer.

-

Add 1-2 µL of the PI or DAPI solution immediately before analysis.

-

Analyze the samples by flow cytometry.

-

Live cells: Annexin V negative, PI/DAPI negative

-

Early apoptotic cells: Annexin V positive, PI/DAPI negative

-

Late apoptotic/necrotic cells: Annexin V positive, PI/DAPI positive

-

PARP Cleavage Detection by Western Blot

This protocol outlines the general steps for detecting the cleavage of PARP, a hallmark of caspase-dependent apoptosis.[10][11]

Objective: To determine if this compound induces caspase-mediated apoptosis by detecting the cleavage of PARP.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Lyse cell pellets in ice-cold RIPA buffer.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system. Look for the appearance of the 89 kDa cleaved PARP fragment and a decrease in the 116 kDa full-length PARP in treated samples. A loading control (e.g., GAPDH, β-actin) should be probed on the same blot to ensure equal protein loading.

References

- 1. kumc.edu [kumc.edu]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Archazolid and apicularen: Novel specific V-ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Archazolid and apicularen: novel specific V-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 8. Total synthesis and biological evaluation of (-)-apicularen A and its analogues. | Semantic Scholar [semanticscholar.org]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

Apicularen B as a V-ATPase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Apicularen B, a natural macrolide, and its role as a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). It covers the compound's chemical properties, mechanism of action, biological effects, and the experimental protocols used to characterize its activity.

Introduction: V-ATPase and the Apicularen Family

Vacuolar-type H+-ATPases (V-ATPases) are essential, ATP-driven proton pumps found in the membranes of all eukaryotic cells.[1][2] These multi-subunit enzymes are composed of two main domains: a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that translocates protons.[2][3] By acidifying various intracellular compartments (like lysosomes, endosomes, and Golgi-derived vesicles) and the extracellular space in specialized cells, V-ATPases play a critical role in numerous physiological processes. These include receptor-mediated endocytosis, protein degradation, autophagy, bone resorption, and neurotransmitter packaging.[2][4][5] Consequently, V-ATPase has emerged as a significant target for therapeutic intervention in diseases such as cancer and osteoporosis.[3][4][6]

Apicularen A and its glycosylated co-metabolite, this compound, are benzolactone enamides originally isolated from the myxobacterium Chondromyces.[7] While Apicularen A exhibits potent cytotoxic and anti-angiogenic properties by strongly inhibiting V-ATPase, this compound shows significantly weaker, though still specific, activity.[8][9][10] This difference makes the comparative study of these two compounds a valuable tool for understanding the structure-activity relationship of V-ATPase inhibitors.

Chemical and Physical Properties

This compound is a glycoside of Apicularen A, containing an N-acetylglucosamine moiety.[10][11] This structural difference is the primary reason for its reduced biological activity compared to its aglycone.[10]

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₄N₂O₁₁ | [11] |

| Molecular Weight | 644.7 g/mol | [11] |

| IUPAC Name | (2Z,4Z)-N-[(E)-3-[(1S,11S,13R,15R)-15-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-9-oxo-10,17-dioxatricyclo[11.3.1.0³,⁸]heptadeca-3(8),4,6-trien-11-yl]prop-1-enyl]hepta-2,4-dienamide | [11] |

| Synonyms | This compound, CHEBI:202269 | [11] |

| Chemical Class | Benzolactone Enamide, Macrolide Glycoside | [3][12] |

Mechanism of V-ATPase Inhibition

This compound, like its parent compound, is a specific inhibitor of V-ATPase, showing no significant effect on F-type or P-type ATPases.[13] The inhibition is non-competitive and targets the proton-translocating V0 domain of the enzyme complex.

Photoaffinity labeling studies have precisely located the binding site. Apicularen binds at the interface of the V0 subunits 'a' and 'c'.[3][14] This binding pocket is in the vicinity of the sites for other well-known V-ATPase inhibitors, such as the plecomacrolides (bafilomycin, concanamycin) and the archazolids, suggesting a common inhibitory region within the V0 rotor.[3][14] The interaction of the inhibitor with these subunits is thought to interfere with the rotation of the c-ring, thereby stalling the proton translocation process.

A unique feature of the apicularen family is their source specificity; unlike bafilomycin, they do not inhibit V-ATPases from fungal sources, making them valuable research tools.[3][14]

References

- 1. Frontiers | Reciprocal Regulation of V-ATPase and Glycolytic Pathway Elements in Health and Disease [frontiersin.org]

- 2. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Binding Site of the V-ATPase Inhibitor Apicularen Is in the Vicinity of Those for Bafilomycin and Archazolid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Insights into the Structure, Regulation and Function of the V-ATPases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A formal total synthesis of (+)-apicularen A: base-induced conversion of apicularen-derived intermediates into salicylihalamide-like products - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B209637B [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Induction of apoptosis by apicularen A in human promyelocytic leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C33H44N2O11 | CID 10627958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Inhibitors of V-ATPases: old and new players - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of vacuolar-type (H+)-ATPase by the cytostatic macrolide apicularen A and its role in apicularen A-induced apoptosis in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The binding site of the V-ATPase inhibitor apicularen is in the vicinity of those for bafilomycin and archazolid - PubMed [pubmed.ncbi.nlm.nih.gov]

Apicularen B: A Technical Examination of Its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apicularen B, an N-acetylglucosamine glycoside of the potent cytotoxic macrolide Apicularen A, exhibits significantly attenuated biological activity compared to its parent compound. While Apicularen A is a well-documented, highly potent inhibitor of vacuolar-type H+-ATPase (V-ATPase) that induces apoptosis in a variety of cancer cell lines, this compound demonstrates markedly reduced or no activity in the same assays. This technical guide provides a comprehensive overview of the known biological activities of this compound, primarily through comparative analysis with Apicularen A, and details the experimental protocols used to elucidate these findings.

Introduction to this compound

Apicularen A and B are natural products isolated from the myxobacterial genus Chondromyces.[1] Structurally, this compound is distinguished from Apicularen A by the presence of an N-acetylglucosamine group.[1][2] This glycosylation has a profound impact on its biological function. While Apicularen A is a subject of interest in cancer research due to its potent cytotoxic and apoptotic effects, this compound is often used as a negative control to highlight the critical structural features of Apicularen A required for its activity.[2][3]

Mechanism of Action: A Tale of Two Compounds

The primary molecular target of Apicularen A is the vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for acidifying intracellular compartments and regulating pH in various cellular processes.[4][5] Inhibition of V-ATPase by Apicularen A disrupts these processes, leading to the induction of apoptosis.[6][7]

In stark contrast, this compound shows little to no inhibitory effect on V-ATPase.[2][8] This differential activity suggests that the N-acetylglucosamine moiety on this compound sterically hinders or otherwise prevents its binding to the V-ATPase complex.[2][4] The binding site for Apicularen A is located at the interface of the V-ATPase subunits a and c within the membrane-spanning VO complex.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of apoptosis by apicularen A in human promyelocytic leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis and biological evaluation of (-)apicularen A and analogues thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Binding Site of the V-ATPase Inhibitor Apicularen Is in the Vicinity of Those for Bafilomycin and Archazolid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. Inhibition of vacuolar-type (H+)-ATPase by the cytostatic macrolide apicularen A and its role in apicularen A-induced apoptosis in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

Cytotoxicity Profile of Apicularen B: A Technical Guide

Introduction

Apicularen B is a macrocyclic lactone belonging to the apicularen class of natural products, which are isolated from myxobacteria of the genus Chondromyces. It is the N-acetylglucosamine glycoside of Apicularen A. While structurally related to the highly cytotoxic Apicularen A, this compound exhibits a significantly different biological activity profile. This document provides an in-depth overview of the cytotoxicity of this compound, detailing its effects on cancer cell lines, the underlying reasons for its lack of activity compared to its aglycone, and the standard experimental protocols used to determine its cytotoxic potential.

Comparative Cytotoxicity Data

Quantitative analysis of the cytotoxic effects of Apicularen A and this compound reveals a stark contrast in their potency. Apicularen A demonstrates significant cytotoxicity against various cancer cell lines, whereas this compound is largely inactive at similar concentrations.

| Compound | Cell Line | Assay Type | Concentration | Effect |

| Apicularen A | HL-60 (Human Promyelocytic Leukemia) | Proliferation Suppression | 1 - 100 nM | Suppressed proliferation, induced apoptosis[1][2][3] |

| HL-60 (Human Promyelocytic Leukemia) | LDH Release | 1 - 100 nM | Increased lactate dehydrogenase release[1][3] | |

| This compound | HL-60 (Human Promyelocytic Leukemia) | Proliferation Suppression | 100 nM | No effect on proliferation or apoptosis[1][2][3] |

| HL-60 (Human Promyelocytic Leukemia) | LDH Release | 100 nM | No increase in lactate dehydrogenase release[1][3] |

Mechanism of Action: The Inactivity of this compound

The cytotoxic activity of Apicularen A is attributed to its ability to induce apoptosis through the activation of caspases.[1][2] Studies suggest this is mediated by the inhibition of vacuolar-type H+-ATPase (V-ATPase).[1][2] In contrast, this compound, due to the presence of the N-acetylglucosamine moiety, fails to exhibit these effects.[1][2] The glycosylation likely hinders the molecule's ability to interact with its cellular target, rendering it non-cytotoxic.

Apoptotic Pathway Induced by Apicularen A (Not Activated by this compound)

The following diagram illustrates the apoptotic signaling cascade initiated by Apicularen A. This compound does not trigger this pathway.

Experimental Protocols for Cytotoxicity Assessment

To determine the cytotoxicity profile of a compound like this compound, a series of standardized in vitro assays are employed. The following sections detail the methodologies for key experiments.

General Experimental Workflow

The diagram below outlines a typical workflow for assessing the cytotoxic and apoptotic effects of a test compound.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[4]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C.[5]

-

Compound Treatment: Treat cells with various concentrations of this compound. Include wells for untreated (negative) and vehicle (solvent) controls.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) in a humidified atmosphere at 37°C and 5% CO₂.[5][6]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[4]

-

Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[4][5]

-

Solubilization: Carefully remove the MTT solution. Add 100-130 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.[4][5]

-

Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a marker of necrotic cell death.[7][8][9]

Protocol:

-

Cell Plating and Treatment: Seed 1 × 10⁵ cells per well in a six-well plate (or equivalent in other formats) and treat with this compound as described for the MTT assay.[7]

-

Sample Collection: After the incubation period, collect the culture media (supernatant) from each well.

-

Centrifugation: Centrifuge the collected media for 5 minutes at 1500 rpm to pellet any detached cells or debris.[7]

-

Assay Reaction: Transfer the cleared supernatant to a fresh 96-well plate.[7]

-

Add the LDH assay reagent, which typically contains a substrate mix (e.g., lactate and NAD+) and a tetrazolium salt, to each well.[7][8][9]

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[7][9][10]

-

Absorbance Reading: Measure the absorbance at 450 nm or 490 nm using a microplate reader.[7][10] LDH activity is proportional to the amount of color formed.[9]

Caspase-3/7 Activity Assay (Apoptosis Detection)

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[11][12][13]

Protocol:

-

Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.[12]

-

Plate Equilibration: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.[12]

-

Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11][12]

-

Mixing: Mix the contents by gently shaking the plate on an orbital shaker for a few minutes.

-

Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[14]

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of active caspase-3/7.[12]

References

- 1. Induction of apoptosis by apicularen A in human promyelocytic leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. texaschildrens.org [texaschildrens.org]

- 7. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]

- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 9. LDH cytotoxicity assay [protocols.io]

- 10. cellbiologics.com [cellbiologics.com]

- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 12. promega.com [promega.com]

- 13. stemcell.com [stemcell.com]

- 14. tandfonline.com [tandfonline.com]

Apicularen B: A Technical Guide to its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicularen B is a glycosylated macrolide, a natural product derived from the myxobacterium Chondromyces. It is a cometabolite of the more extensively studied Apicularen A. While Apicularen A has garnered significant attention for its potent cytotoxic and V-ATPase inhibitory activities, this compound has been noted for its comparatively lower cytotoxicity and weak antimicrobial properties. This document provides a comprehensive overview of the available data on the antimicrobial spectrum of this compound, details relevant experimental methodologies, and illustrates key experimental workflows.

Antimicrobial Spectrum of this compound

The current body of scientific literature indicates that this compound possesses a narrow and modest spectrum of antimicrobial activity. It has been reported to exhibit weak activity primarily against a limited number of Gram-positive bacteria.[1] However, a detailed quantitative analysis of its minimum inhibitory concentrations (MICs) against a broad panel of microorganisms is not extensively documented in publicly available research.

Quantitative Data

Due to the limited availability of specific MIC data for this compound, a detailed comparative table cannot be constructed at this time. Further research is required to quantitatively assess its antimicrobial efficacy against various pathogens.

Experimental Protocols

The determination of the antimicrobial activity of a compound like this compound is typically achieved through standardized susceptibility testing methods. The following are detailed protocols for the broth microdilution and agar dilution methods, which are standard procedures for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile diluent (e.g., saline or broth)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antimicrobial), and the twelfth well will be a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not inoculate the sterility control wells (column 12).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

Following incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

-

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism.

Materials:

-

Sterile Petri dishes

-

Molten Mueller-Hinton Agar (MHA) or other appropriate agar medium, held at 45-50°C

-

This compound stock solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., a multipoint replicator)

Procedure:

-

Preparation of Agar Plates:

-

Prepare a series of twofold dilutions of the this compound stock solution in a sterile diluent.

-

Add a defined volume of each antimicrobial dilution to a larger volume of molten MHA to create a series of plates with final, desired concentrations of this compound. For example, add 2 mL of a 10x antimicrobial dilution to 18 mL of molten agar.

-

Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no antimicrobial agent should also be prepared.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted as required by the specific protocol.

-

-

Inoculation:

-

Using a multipoint replicator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. Each spot should contain approximately 10⁴ CFU.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

-

-

Reading Results:

-

After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

-

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for determining the antimicrobial activity of a test compound such as this compound.

Caption: Workflow for Broth Microdilution MIC Assay.

Mechanism of Action and Signaling Pathways

The precise antimicrobial mechanism of action for this compound has not been elucidated in the available scientific literature. While its structural analog, Apicularen A, is a known potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), it is unclear if this compound shares this target with respect to its weak antimicrobial activity. V-ATPases are crucial for pH homeostasis and are involved in various cellular processes in both eukaryotic and prokaryotic cells. However, the significantly lower potency of this compound suggests a different mode of interaction or a different primary target in bacteria.

No specific signaling pathways in microorganisms that are directly modulated by this compound have been identified to date. Further research is necessary to understand the molecular basis for its limited antibacterial effects.

Caption: Known and Hypothesized Mechanisms of Action.

Conclusion

This compound is a macrolide with limited, primarily Gram-positive, antimicrobial activity. The lack of comprehensive quantitative data on its antimicrobial spectrum highlights an area for future investigation. The standardized protocols for MIC determination provided herein offer a framework for such studies. Elucidation of its mechanism of action and any effects on microbial signaling pathways will be crucial in determining if this compound or its derivatives have any potential for further development as antimicrobial agents.

References

Biosynthesis of Apicularen B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a complete and detailed elucidation of the biosynthetic gene cluster and the full enzymatic pathway for Apicularen B has not been published in publicly accessible scientific literature. This guide, therefore, synthesizes the currently available information on its chemical nature and the general principles of polyketide and glycoside biosynthesis to provide a theoretical framework for its formation. Further research is required to fully characterize the specific enzymes and genetic regulation involved.

Introduction

Apicularen A and its glycosylated derivative, this compound, are cytotoxic macrolides produced by myxobacteria of the genus Chondromyces, including Chondromyces apiculatus, C. pediculatus, C. lanuginosus, and C. robustus.[1] Apicularen A exhibits potent cytotoxic activity against various human and animal cancer cell lines. This compound, identified as 11-O-(2-N-acetamido-2-deoxy-β-D-glucopyranosyl)apicularen A, is a more polar variant.[1] This document provides a detailed overview of the proposed biosynthetic pathway of this compound, drawing upon established principles of polyketide synthesis and glycosylation.

Proposed Biosynthetic Pathway of Apicularen A

The core structure of Apicularen A is an acetate-derived polyketide.[1] Its biosynthesis is hypothesized to be catalyzed by a Type I modular polyketide synthase (PKS). This large, multifunctional enzyme complex facilitates the sequential condensation of small carboxylic acid units to form the polyketide backbone.

Precursor Units

Feeding experiments have indicated the following precursor units for the biosynthesis of the Apicularen A backbone[1]:

-

Starter Unit: A C3 starter unit is unusually assembled from acetate and methionine, rather than the more common propionate.

-

Extender Units: The growing polyketide chain is extended through the incorporation of acetate units.

-

Glycine Incorporation: A glycine residue serves as the precursor for the enamine side chain.[1]

Polyketide Synthase (PKS) Assembly Line

The biosynthesis of the Apicularen A macrolactone is proposed to proceed via a modular Type I PKS system. Each module of the PKS is responsible for one cycle of chain elongation and modification. A hypothetical modular organization is presented below.

Table 1: Proposed Domain Organization of the Apicularen A Polyketide Synthase

| Module | Acyltransferase (AT) Specificity | Modifying Domains | Product |

| Loading Module | Acetyl-CoA + Methionine | - | C3 Starter Unit |

| Module 1 | Malonyl-CoA | KR, DH | Extended Polyketide Chain |

| Module 2 | Malonyl-CoA | KR | Extended Polyketide Chain |

| ... (n modules) | Malonyl-CoA | KR, DH, ER | Extended Polyketide Chain |

| Thioesterase (TE) | - | - | Release of Polyketide |

This table is a hypothetical representation based on the known structure of Apicularen A and general PKS principles. The exact number of modules and the specific modifying domains (KR: Ketoreductase, DH: Dehydratase, ER: Enoylreductase) are yet to be determined experimentally.

Formation of the Enamine Side Chain and Macrolactonization

Following the assembly of the polyketide chain by the PKS, the incorporation of glycine and subsequent modifications would lead to the formation of the characteristic enamine side chain. The final step in the formation of Apicularen A is the macrolactonization, catalyzed by a thioesterase (TE) domain, which releases the polyketide from the PKS and forms the 10-membered lactone ring.[1]

Glycosylation of Apicularen A to Form this compound

The conversion of Apicularen A to this compound involves the attachment of an N-acetylglucosamine sugar moiety. This reaction is catalyzed by a specific glycosyltransferase (GT).

Glycosyltransferase Activity

A dedicated glycosyltransferase is responsible for the transfer of an N-acetylglucosamine unit from an activated sugar donor, likely UDP-N-acetylglucosamine, to the C11 hydroxyl group of Apicularen A.

Experimental Protocol: Hypothetical Assay for this compound Glycosyltransferase Activity

-

Enzyme Source: Prepare a cell-free extract from a high-producing strain of Chondromyces apiculatus. Alternatively, if the gene is identified, express and purify the recombinant glycosyltransferase.

-

Reaction Mixture:

-

Apicularen A (substrate)

-

UDP-N-acetylglucosamine (sugar donor)

-

Enzyme preparation

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Divalent cation (e.g., MgCl₂)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extraction: Extract the products with the organic solvent.

-

Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound.

Visualizing the Proposed Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic logic for this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Cluster Identification

The identification and characterization of the this compound biosynthetic gene cluster would likely follow the workflow outlined below.

Caption: Experimental workflow for identifying the this compound gene cluster.

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating example of myxobacterial natural product assembly, involving a modular polyketide synthase and a subsequent glycosylation step. While the general principles of its formation can be inferred, the precise enzymatic machinery and the corresponding biosynthetic gene cluster remain to be elucidated. Future research, employing genome mining, gene inactivation, and heterologous expression, will be crucial to fully unravel the intricacies of the this compound biosynthetic pathway. A complete understanding of this pathway will not only provide fundamental insights into myxobacterial secondary metabolism but may also open avenues for the bioengineering of novel Apicularen analogs with improved therapeutic properties.

References

Apicularen B: A Technical Guide to a Novel V-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apicularen B is a naturally occurring benzolactone enamide that has garnered interest within the scientific community for its potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase). This document provides a comprehensive technical overview of this compound, from its discovery and structural elucidation to its biological activity and mechanism of action. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to support further research and drug development efforts centered on this promising molecule.

Discovery and Isolation

This compound was first identified as a cometabolite of Apicularen A, produced by several species of the myxobacterial genus Chondromyces. A notable producing organism is Chondromyces robustus (strain Cm a13).[1][2] The initial discovery was the result of bioassay-guided fractionation of culture extracts, where Apicularen A displayed potent cytotoxic effects. This compound, a glycosylated form of Apicularen A, was subsequently isolated and characterized.[1][2]

Isolation and Purification Protocol

A general methodology for the isolation and purification of this compound from a culture of Chondromyces robustus is outlined below. This protocol is based on standard techniques for the extraction of secondary metabolites from myxobacteria.

Experimental Protocol: Isolation and Purification of this compound

-

Cultivation: Chondromyces robustus is cultivated in a suitable liquid medium (e.g., containing casitone, MgSO₄, and a sterile-filtered solution of Fe-EDTA) with an adsorber resin (e.g., XAD-16) at 30°C with shaking.

-

Extraction: After a sufficient incubation period (typically 7-10 days), the resin and cell material are harvested by centrifugation. The supernatant is discarded, and the pellet is extracted with an organic solvent such as acetone or methanol.

-

Solvent Partitioning: The organic extract is concentrated under reduced pressure. The resulting aqueous residue is then subjected to liquid-liquid partitioning, for example, between ethyl acetate and water. The organic phase, containing this compound, is collected.

-

Chromatographic Purification: The crude extract from the organic phase is further purified using a combination of chromatographic techniques. This may include:

-

Silica Gel Chromatography: A primary separation step using a silica gel column with a gradient of solvents (e.g., cyclohexane-ethyl acetate).

-

Sephadex LH-20 Chromatography: Further purification using a Sephadex LH-20 column with a solvent such as methanol to remove smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase preparative HPLC (e.g., on a C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradient). Fractions are collected and monitored by analytical HPLC and bioassays.

-

-

Compound Verification: The purified fractions corresponding to this compound are confirmed by spectroscopic methods (NMR, MS) and comparison with literature data.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Molecular Formula: C₃₃H₄₄N₂O₁₁

-

Molecular Weight: 644.7 g/mol

-

IUPAC Name: (2Z,4Z)-N-[(E)-3-[(1S,11S,13R,15R)-15-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-9-oxo-10,17-dioxatricyclo[11.3.1.0³,⁸]heptadeca-3(8),4,6-trien-11-yl]prop-1-enyl]hepta-2,4-dienamide

This compound is characterized by a 10-membered benzolactone ring, an acylenamine side chain, and an N-acetylglucosamine glycoside moiety attached at the C11 position, distinguishing it from Apicularen A.

Spectroscopic Data

While a detailed, publicly available deposition of the raw NMR and MS data for this compound is not readily accessible, the structural assignment was based on the following types of analyses, which are standard in natural product chemistry:

-

¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants (J-values), and integration, which helps to determine the connectivity of protons and the stereochemistry of the molecule.

-

¹³C NMR: Identifies the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃) in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the assembly of the molecular fragments and the final structure.

-

High-Resolution Mass Spectrometry (HR-MS): Provides the accurate mass of the molecule, which is used to determine the elemental composition.

Total Synthesis

To date, a specific total synthesis of this compound has not been detailed in the literature. However, several successful total syntheses of the closely related Apicularen A have been reported.[3][4][5][6] These synthetic routes provide a robust framework for a plausible synthesis of this compound. The key challenge in synthesizing this compound would be the stereoselective installation of the N-acetylglucosamine moiety.

A plausible synthetic strategy for this compound would likely follow a convergent approach similar to that of Apicularen A, with the addition of a glycosylation step.

Logical Workflow for a Proposed Total Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of various intracellular compartments and the regulation of extracellular pH in specialized cells.

Quantitative Biological Data

This compound exhibits significant biological activity, although it is less cytotoxic than its aglycone counterpart, Apicularen A.

| Target/Cell Line | Assay | IC₅₀ | Reference |

| Manduca sexta V-ATPase | Enzyme Inhibition | ~60 nM | [1] |

| Cultivated Human and Animal Cells | Cytotoxicity | 0.2 - 1.2 µg/mL | [2] |

Note: Specific IC₅₀ values for this compound against a panel of human cancer cell lines are not extensively reported in the literature. The provided range for general cytotoxicity suggests a lower potency compared to Apicularen A, which has reported IC₅₀ values in the low nanomolar range against several cancer cell lines.

Mechanism of Action: V-ATPase Inhibition

V-ATPases are large, multisubunit enzyme complexes responsible for ATP-dependent proton transport across membranes. They consist of a peripheral V₁ domain responsible for ATP hydrolysis and an integral membrane V₀ domain that forms the proton pore. This compound, like Apicularen A, targets the V₀ domain, thereby inhibiting proton translocation. This inhibition disrupts cellular pH homeostasis, leading to a variety of downstream effects.

Experimental Protocol: V-ATPase Inhibition Assay

-

Enzyme Preparation: Purified V-ATPase from a suitable source (e.g., insect midgut, yeast vacuoles, or mammalian cell microsomes) is used.

-

Assay Buffer: A suitable buffer containing ATP and necessary cofactors (e.g., Mg²⁺) is prepared.

-

Inhibitor Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted.

-

Assay Procedure:

-

The purified V-ATPase is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of ATP.

-

The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.

-

-

Data Analysis: The rate of Pi release is plotted against the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Downstream Signaling Effects of V-ATPase Inhibition

The inhibition of V-ATPase by this compound has significant consequences for cellular signaling, most notably through its impact on the mTORC1 (mechanistic target of rapamycin complex 1) pathway. V-ATPase acts as a sensor for lysosomal amino acid levels and is crucial for the activation of mTORC1 on the lysosomal surface.

Signaling Pathway: V-ATPase Inhibition and mTORC1 Inactivation

Caption: this compound inhibits V-ATPase, leading to the inactivation of mTORC1 signaling.

By inhibiting V-ATPase, this compound disrupts the recruitment and activation of mTORC1 at the lysosome. This leads to:

-

Inhibition of Protein Synthesis: Inactivated mTORC1 can no longer phosphorylate its downstream targets, S6K1 and 4E-BP1, leading to a decrease in protein synthesis and cell growth.

-

Induction of Autophagy: mTORC1 is a negative regulator of autophagy. Its inhibition by this compound can induce this cellular recycling process.

-

Suppression of Lysosomal Biogenesis: mTORC1 phosphorylates and inactivates the transcription factor TFEB, a master regulator of lysosomal gene expression. V-ATPase inhibition leads to the dephosphorylation and nuclear translocation of TFEB, promoting the expression of genes involved in lysosomal biogenesis.[7]

Potential Therapeutic Applications

The specific inhibition of V-ATPase by this compound and its downstream effects on critical cellular pathways suggest potential therapeutic applications, particularly in oncology. Many cancer cells upregulate V-ATPase to maintain an alkaline intracellular pH and an acidic tumor microenvironment, which promotes tumor growth, invasion, and drug resistance. Targeting V-ATPase with inhibitors like this compound could therefore be a promising anti-cancer strategy. However, the lower cytotoxicity of this compound compared to Apicularen A, likely due to the glycosyl moiety affecting cell permeability, may need to be addressed through medicinal chemistry efforts to optimize its therapeutic potential.

Conclusion

This compound is a fascinating natural product with a well-defined mechanism of action as a specific V-ATPase inhibitor. Its discovery has provided a valuable chemical tool for studying the physiological roles of V-ATPase and the intricate signaling networks it governs. While its therapeutic development may require further optimization, the in-depth understanding of its discovery, structure, and biological activity presented in this guide serves as a solid foundation for future research in this promising area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. METHODS FOR ISOLATION AND PURIFICATION OF CHONDROMYCES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Total Synthesis of (â)-Apicularen A - Organic Letters - Figshare [figshare.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total synthesis of (-)-apicularen A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of TFEB and V-ATPases by mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Apicularen B: In Vitro Assay Protocols for Exploring its Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Apicularen B is a glycosylated derivative of Apicularen A, a macrolide produced by the myxobacterial genus Chondromyces. While Apicularen A has demonstrated potent cytotoxic and pro-apoptotic activities against various cancer cell lines, studies have indicated that this compound does not induce apoptosis at similar concentrations[1][2][3]. This suggests that the N-acetylglucosamine moiety significantly alters the compound's biological effects.

The primary mechanism of action for Apicularen A is the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for maintaining pH homeostasis in cellular compartments[2][3]. Inhibition of V-ATPase disrupts numerous cellular processes, ultimately leading to apoptosis. Given the structural difference, it is hypothesized that this compound may have a significantly lower affinity for V-ATPase, thus explaining its lack of apoptotic induction.

These application notes provide a series of detailed in vitro assay protocols to systematically evaluate and compare the bioactivity of this compound and A. The included protocols will enable researchers to:

-

Determine and compare the cytotoxic profiles of Apicularen A and B.

-

Validate the differential effects of Apicularen A and B on apoptosis induction.

-

Investigate the potential impact of this compound on cell cycle progression.

-

Assess the inhibitory activity of both compounds on V-ATPase function.

The data generated from these assays will provide valuable insights into the structure-activity relationship of the Apicularen family of macrolides and could guide future drug development efforts.

Data Presentation

Table 1: Comparative Cytotoxicity of Apicularen A and this compound

| Cell Line | Compound | Incubation Time (hrs) | IC50 (nM) |

| HL-60 | Apicularen A | 48 | [Data to be generated] |

| This compound | 48 | [Data to be generated] | |

| MCF-7 | Apicularen A | 48 | [Data to be generated] |

| This compound | 48 | [Data to be generated] | |

| A549 | Apicularen A | 48 | [Data to be generated] |

| This compound | 48 | [Data to be generated] |

Table 2: Apoptosis Induction in HL-60 Cells

| Treatment (100 nM) | % Annexin V Positive Cells | % Propidium Iodide Positive Cells |

| Vehicle Control | [Data to be generated] | [Data to be generated] |

| Apicularen A | [Data to be generated] | [Data to be generated] |

| This compound | [Data to be generated] | [Data to be generated] |

Table 3: V-ATPase Inhibition Assay

| Compound | Concentration (nM) | V-ATPase Activity (% of Control) |

| Apicularen A | 1 | [Data to be generated] |

| 10 | [Data to be generated] | |

| 100 | [Data to be generated] | |

| This compound | 1 | [Data to be generated] |

| 10 | [Data to be generated] | |

| 100 | [Data to be generated] | |

| Bafilomycin A1 | 10 | [Data to be generated] |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in comparison to Apicularen A.

Materials:

-

Human cancer cell lines (e.g., HL-60, MCF-7, A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Apicularen A and this compound (stock solutions in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Apicularen A and this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HL-60 cells

-

Apicularen A and this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed HL-60 cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with 100 nM Apicularen A, 100 nM this compound, or vehicle control for 24 hours.

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-